3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one
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Overview
Description
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their significant biological and chemical properties. Azetidin-2-ones are four-membered lactam rings that have been extensively studied due to their presence in various biologically active molecules, including antibiotics like penicillin and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid to yield an enamine, which is then reduced with sodium borohydride to afford the corresponding azetidin-2-one . Another method involves the use of chloroacetyl chloride and triethylamine to form azetidin-2-one derivatives .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often employs catalytic processes such as the Henry, Suzuki, Sonogashira, and Michael additions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidin-2-one ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as chloroacetyl chloride and triethylamine are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted azetidin-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit the synthesis of bacterial cell walls, making it effective as an antibiotic . Additionally, the compound can interact with various enzymes and receptors, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-ethyl-phenyl)-4-(4-methoxy-phenyl)-azetidin-2-one
- 3-Amino-1-(4-ethyl-phenyl)-4-(4-trifluoromethyl-phenyl)-azetidin-2-one
Uniqueness
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-1,4-bis(4-ethylphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by its unique four-membered lactam ring structure. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other medicinal applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Structural Characteristics
The molecular structure of this compound features:
- Amino group at the C-3 position.
- Two 4-ethylphenyl substituents at the C-1 and C-4 positions.
This configuration contributes to its significant molecular weight and complex reactivity, which includes nucleophilic substitutions and hydrolysis under various conditions.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects , particularly against cancer cell lines. For instance, studies have shown that azetidinones can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical as it disrupts cell division in rapidly proliferating cancer cells .
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that azetidinone derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells. The compounds were evaluated for their ability to inhibit tubulin assembly and induce apoptosis. The findings suggested that structural modifications at the C-3 position could enhance antiproliferative activity, highlighting the importance of structure-activity relationships in drug design .
Synthesis Methods
The synthesis of this compound can be accomplished through various chemical pathways, including:
- Nucleophilic substitution reactions involving azetidinone precursors.
- Cycloaddition reactions that leverage the reactivity of the amino group.
- Hydrolysis under acidic or basic conditions to yield desired derivatives.
Structure-Activity Relationship (SAR)
The biological activity of azetidinones is closely linked to their structural features. The following table summarizes some related compounds and their notable activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ezetimibe | 1,4-diaryl azetidinone | Cholesterol absorption inhibitor |
3-Amino-1-(4-methoxyphenyl)azetidin-2-one | Contains methoxy substituent | Anticancer activity |
3-Amino-1-(4-bromophenyl)azetidin-2-one | Bromine substitution at phenyl position | Selective inhibition of cysteine proteases |
Cis/trans 3-amino azetidinones | Variations in stereochemistry | Diverse biological activities depending on configuration |
The unique substitution pattern of this compound may provide tailored biological activity compared to its counterparts.
Interaction Studies
Interaction studies using molecular docking techniques have demonstrated that azetidinones can bind effectively to specific biological targets such as tubulin and various enzymes. These studies are critical for optimizing pharmacological profiles and understanding the mechanisms behind their biological activities .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-amino-1,4-bis(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O/c1-3-13-5-9-15(10-6-13)18-17(20)19(22)21(18)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4,20H2,1-2H3 |
InChI Key |
WCFWNGQDFGHDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CC)N |
Origin of Product |
United States |
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